molecular formula C5H5N B101791 Pyridine-2,6-d2 CAS No. 17265-96-2

Pyridine-2,6-d2

Cat. No. B101791
CAS RN: 17265-96-2
M. Wt: 81.11 g/mol
InChI Key: JUJWROOIHBZHMG-KFRNQKGQSA-N
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Description

Pyridine-2,6-d2 is a stable isotope of pyridine, an aromatic heterocyclic compound with a five-membered ring composed of carbon and nitrogen atoms. This compound is used as a tool in scientific research, primarily in the fields of chemistry, biochemistry, and pharmacology. It is particularly useful for studying the structure and reactivity of organic molecules, as well as for studying enzyme-catalyzed reactions.

Scientific Research Applications

  • Ligand Synthesis and Coordination Chemistry : Pyridine derivatives, including those similar to Pyridine-2,6-d2, are used as ligands in coordination chemistry. They have been found effective in synthesizing luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties (Halcrow, 2005).

  • Vibrational Spectroscopy : this compound has been studied for its vibrational spectra, which is essential in understanding molecular structures and interactions (Dilella & Stidham, 1980).

  • Force Method Studies : Computational studies using the CNDO/2 force method on this compound and its derivatives have been conducted to understand the in-plane vibrations and force field of these molecules (Harsányi & Kilár, 1980).

  • Fluorescent Sensing and Imaging : Pyridine-based scaffolds, including those similar to this compound, have been developed as fluorescent probes for detecting specific ions, like Pd2+. These probes are utilized in applications such as paper-strip sensors, polystyrene film-based sensors, and cell imaging (Kumar, Gupta, & Kumar, 2017).

  • Metal–Organic Frameworks : Pyridine-2,6-dicarboxylic acid, a related compound, has been used to synthesize metal-organic frameworks (MOFs) with lanthanide ions. These MOFs exhibit unique structural and luminescent properties, which are valuable in materials science and chemistry (Yang et al., 2012).

  • Chemical Sensing : Derivatives of this compound, such as 2,6-Bis(2-benzimidazolyl)pyridine, have been employed as chemosensors for detecting specific ions, highlighting their potential in analytical chemistry (Chetia & Iyer, 2008).

  • Polymer Synthesis and Ion Sensing : Pyridine derivatives are used in the synthesis of conjugated polymers, which are explored for metal ion sensing. Such polymers demonstrate high selectivity and sensitivity, especially for palladium ions, indicating their use in advanced sensing applications (Liu et al., 2011).

  • Water Treatment Research : Pyridine compounds, including this compound, have been investigated in the context of water treatment, such as in the degradation of nitrogen heterocyclic compounds in drinking water using dielectric barrier discharge systems (Li et al., 2017).

  • Spectroscopic Analysis and Docking Studies : Pyridine-2,6-dicarboxylic acid, a related compound, has been studied using various spectroscopic techniques and quantum computational analysis, including molecular docking studies. These analyses are crucial in understanding molecular interactions and properties (Agarwal et al., 2021).

  • Catalysis Research : Pyridine derivatives are used as ligands in catalytic reactions, such as in palladium-catalyzed C-N coupling reactions, indicating their importance in synthetic chemistry (Nadri et al., 2014).

Safety and Hazards

Pyridine-2,6-d2 is a hazardous substance. It is highly flammable and causes skin irritation and serious eye irritation . It is also harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to handle it with care, use protective clothing, and avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

The nitrogen-bearing heterocycle pyridine, in its several analogous forms including Pyridine-2,6-d2, occupies an important position as a precious source of clinically useful agents in the field of medicinal chemistry research . This privileged scaffold has been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) . In the next few years, a larger share of novel pyridine-based drug candidates is expected .

Mechanism of Action

Target of Action

It has been used in the synthesis of new heterocyclic polyurethane materials . It’s also been reported to have significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of some metalloenzyme active sites, catalytic organic transformations, and sensing .

Mode of Action

It has been reported that the inclusion of the pyridine derivative into polyurethane urea chain structure had been successful . The obtained polyurethane matrix structure was characterized through fewer specific intermolecular hydrogen bonds between the pyridine units, urethane, and amide groups .

Biochemical Pathways

It has been involved in the synthesis of new heterocyclic polyurethane materials . It’s also been reported to have roles in coordination chemistry, stabilization of reactive species, synthetic modeling of some metalloenzyme active sites, catalytic organic transformations, and sensing .

Pharmacokinetics

A study reported that a polymer-interferon alpha conjugate synthesized using pyridine-2,6-dicarboxaldehyde showed significantly improved pharmacokinetics .

Result of Action

It has been reported that the introduction of 2,6-pyridinedicarboxamide into the main chains of linear and crosslinked polyurethanes resulted in materials with improved thermal stability compared with conventional polyurethanes .

Action Environment

A study reported that a light-conversion agent synthesized using pyridine-2,6-dicarboxaldehyde showed high compatibility and stability for light-conversion agricultural films .

properties

IUPAC Name

2,6-dideuteriopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJWROOIHBZHMG-KFRNQKGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=NC(=CC=C1)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

81.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Recently attentiaon has been directed to the use of compounds of the N-F class, i.e. having an N-F bond, as electrophilic fluorinating agents. The prototypical member of this class is perfluoro-N-fluoropiperidine (R. E. Banks and G. E. Williamson, Chem. Ind. (London), 1964, 1864 and R. E. Banks et al, J. Chem. Soc., Perkin Trans. I, 1972, 1098). However, this compound is obtainable only in low yields by electrochemical fluorination of pyridine (about 8% yield) or 2-fluoropyridine (about 13% yield) in anhydrous hydrogen fluoride. Furthermore, it has been found to be inadequately reactive in several applications and, on transfer of fluorine to a carbanionic substrate, liberates the imidoyl fluoride perfluoro-1-azacyclohex-1-ene which then competes for the substrate. Similar problems militate against use of the analogous compounds perfluoro-(N-fluoro-2,6-dimethylpiperidine) and perfluoro-N-fluoromorpholine (R. E. Banks et al, J. Chem. Soc., Perkin Trans. I, 1988, 2805) and of poly[perfluoro-(N-fluoropiperidin-4-ylethylene)] (R. E. Banks & E. Tsiliopoulos, J. Fluorine Chem., 1986, 34, 281) as electrophilic fluorinating agents.
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13%
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8%

Synthesis routes and methods II

Procedure details

Following the same general procedure as in Example 1, a gaseous mixture of 1,3-butadiene (2.1% by volume), formaldehyde (1.7% by volume), ammonia (7.8% by volume), air 31.5% by volume), steam (33.2% by volume) and nitrogen (23.7% by volume) was passed through a fluidised bed of "Synclyst" catalyst (previously treated with fluosilicic acid in an amount corresponding to 5% by weight of the catalyst) maintained at 320° C. The contact time was 4.9 seconds and the mixture was passed over a period of 4 hours during which time 0.41 mole of 1,3-butadiene and 0.33 mole of formaldehyde were fed. 0.352 mole of unreacted butadiene was recovered corresponding to a molar conversion of 14.8%. A total of 0.027 mole of pyridine and 0.0055 mole of 3-methylpyridine were formed, corresponding to a pyridine yield of 44% of the butadiene consumed.
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0.33 mol
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0.352 mol
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0.027 mol
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Synthesis routes and methods III

Procedure details

Specifically, Examples of the above-described U.S. Pat. No. 4,861,894 describe that the pyridine bases are synthesized using acetaldehyde and formaldehyde as starting materials to obtain pyridine yield of 47% and picoline yield of 17% (total yield of 61%). Furthermore, Japanese Patent Publication Kokoku No. 92368/1994 [Japanese Patent Publication Kokai No. 181256/1987] and Japanese Patent Publication Kokoku No. 92369/1994 [Japanese Patent Publication Kokai No. 139168/1988] describe processes in which there are employed zeolites in or on to which Tl, Co, and Pb compounds are carried.
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17%
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47%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

The condensate 13 led to the working up after addition of 1800 ml of benzene per hour separated into 2 phases. The aqueous phase was extracted with 1800 ml of benzene hourly. In the distillation of the benzene phases there resulted per hour 851 grams of pyridine and 862 grams of 3-methylpyridine corresponding to a yield of 98.4% of pyridine and 99.5% yield of 3-methylpyridine based on the content of reaction gases supplied.
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1800 mL
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851 g
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99.5%
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98.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine-2,6-d2
Reactant of Route 2
Pyridine-2,6-d2
Reactant of Route 3
Pyridine-2,6-d2
Reactant of Route 4
Pyridine-2,6-d2
Reactant of Route 5
Pyridine-2,6-d2
Reactant of Route 6
Pyridine-2,6-d2

Q & A

Q1: Why is the study of pyridine-2,6-d2 important in vibrational spectroscopy?

A: Isotopic substitution, like replacing hydrogen with deuterium in this compound, causes predictable shifts in vibrational frequencies. These shifts help researchers assign vibrational modes to specific atomic motions within the molecule. By comparing the spectra of pyridine and its deuterated analogs, a more complete understanding of pyridine's vibrational behavior emerges. [, , ]

Q2: What are some of the key spectroscopic techniques used to study this compound?

A: Researchers utilize a combination of infrared (IR) and Raman spectroscopy to analyze the vibrational characteristics of this compound. IR spectroscopy reveals information about changes in dipole moment during molecular vibrations, while Raman spectroscopy probes polarizability changes. The combined data from these techniques, including depolarization ratios obtained from Raman measurements, offer a comprehensive picture of molecular vibrations. [, , ]

Q3: How does the vibrational assignment of this compound compare to that of pyridine?

A: While the overall vibrational patterns share similarities, the isotopic substitution in this compound necessitates adjustments to the vibrational assignments compared to pyridine. These adjustments primarily involve the B2 symmetry modes and are crucial for achieving consistency with observed spectroscopic data and theoretical calculations. [, ]

Q4: How has computational chemistry contributed to our understanding of this compound's vibrational behavior?

A: Computational models, employing methods like normal coordinate analysis with modified Urey-Bradley force fields, have been instrumental in refining the vibrational assignments of this compound. [] These calculations provide insights into the force constants associated with specific bonds and angles within the molecule, allowing for a more accurate prediction and interpretation of vibrational frequencies.

Q5: Beyond fundamental vibrational analysis, how else has this compound been utilized in research?

A: this compound has proven valuable in surface-enhanced Raman scattering (SERS) studies. Researchers observed SERS spectra of this compound in silver borohydride sols, providing insights into adsorption mechanisms and the role of aggregation in SERS enhancement. [] This research highlights the potential of this compound as a probe molecule in surface science.

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